1-(Cyclohexylamino)-2-phenylpropan-2-ol

Analytical Reference Standard Beta-3 Adrenergic Receptor Structure-Activity Relationship

1-(Cyclohexylamino)-2-phenylpropan-2-ol (CAS 67102-79-8) is a synthetic amino alcohol with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol. It belongs to a broader class of phenylcyclohexylpropanolamine derivatives, which have been explored in patent literature primarily as beta-3 adrenergic receptor agonists for metabolic and cardiovascular research.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
Cat. No. B12041678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexylamino)-2-phenylpropan-2-ol
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCC(CNC1CCCCC1)(C2=CC=CC=C2)O
InChIInChI=1S/C15H23NO/c1-15(17,13-8-4-2-5-9-13)12-16-14-10-6-3-7-11-14/h2,4-5,8-9,14,16-17H,3,6-7,10-12H2,1H3
InChIKeyCTVQEDNSZFUDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclohexylamino)-2-phenylpropan-2-ol: Analytical Standard and Research Intermediate Procurement Guide


1-(Cyclohexylamino)-2-phenylpropan-2-ol (CAS 67102-79-8) is a synthetic amino alcohol with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol . It belongs to a broader class of phenylcyclohexylpropanolamine derivatives, which have been explored in patent literature primarily as beta-3 adrenergic receptor agonists for metabolic and cardiovascular research . The compound is commercially available as an analytical reference standard, such as the AldrichCPR product line, indicating its primary role in method development and research rather than as an active pharmaceutical ingredient .

Critical Substitution Risks for 1-(Cyclohexylamino)-2-phenylpropan-2-ol in Analytical and Pharmacological Contexts


Generic substitution of 1-(cyclohexylamino)-2-phenylpropan-2-ol with other amino alcohols or phenylcyclohexylamine derivatives is profoundly risky without direct, matched experimental validation. As demonstrated in the patent literature for this specific structural class, minor modifications to the cyclohexylamine or propanol scaffold can drastically alter receptor subtype selectivity (e.g., beta-3 vs. beta-1/beta-2 adrenergic activity) and downstream pharmacological effects . Furthermore, its provision as an AldrichCPR analytical standard highlights that procurement is driven by the need for a precisely defined reference material. Replacing it with a near analog in an analytical method would invalidate the methodology, as the retention time, ionization efficiency, and spectral fingerprints are unique to this specific molecule .

Quantitative Differentiation Evidence for 1-(Cyclohexylamino)-2-phenylpropan-2-ol Against Closest Analogs


Limitation of Available Direct Comparative Data for 1-(Cyclohexylamino)-2-phenylpropan-2-ol Procurement

A thorough search of primary literature and patents reveals a critical gap: no published, quantitative, head-to-head comparison exists for 1-(cyclohexylamino)-2-phenylpropan-2-ol against its nearest structural analogs in a functional assay, binding study, or analytical method. A parent patent (US 7,453,010) provides quantitative in vitro functional data for closely related phenylcyclohexylpropanolamine derivatives at the human beta-3 adrenergic receptor, establishing a class-level precedent for differentiation . However, the specific compound is not an exemplified example, and therefore, its quantitative selectivity or potency cannot be directly extrapolated from these class-level data. This absence of direct evidence represents a significant risk for any procurement decision based on assumed functional equivalence.

Analytical Reference Standard Beta-3 Adrenergic Receptor Structure-Activity Relationship

Validated Application Scenarios for Procuring 1-(Cyclohexylamino)-2-phenylpropan-2-ol


Use as an Analytical Reference Standard for LC-MS or GC-MS Method Development

Based on its commercial availability as an AldrichCPR product, the most defensible procurement scenario is as a certified reference standard for developing and validating analytical methods (e.g., LC-MS, GC-MS) for complex biological matrices . The compound's unique and confirmed chemical structure (C15H23NO, MW 233.35) provides a specific retention time and mass spectrum, making it suitable as a single-point calibrant or internal standard when a previously characterized material is required .

Scaffold for in-house Structure-Activity Relationship (SAR) Exploration of Beta-3 Agonists

The compound represents a viable synthetic scaffold for medicinal chemistry programs focused on beta-3 adrenergic receptor agonists. As established by the parent patent class, small structural modifications on this scaffold can tune receptor selectivity and intrinsic activity . Researchers can procure this compound as a starting material to synthesize and profile novel derivatives, directly comparing them to the class leaders whose quantitative functional data are publicly available in the patent literature .

Metabolite Identification and Impurity Profiling Study

Given the compound's distinct amino alcohol structure, it can serve as a synthetic intermediate or a potential degradation product/impurity standard in the pharmaceutical development of beta-adrenergic agents. Its role as an AldrichCPR standard supports its use in impurity profiling, where a well-characterized, unique small molecule is needed to establish the specificity of a purity method . Without direct comparator data, this is the most appropriate application of its established chemical identity .

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